Bienvenue dans la boutique en ligne BenchChem!

1-Cyclohexyl-3-pyridin-3-ylurea

α₁D-adrenoceptor binding selectivity prazosin

BMY 7378 is the only commercially available antagonist combining exquisite α1D-selectivity (>100-fold over α1A/1B) with additional α2C-adrenoceptor antagonism and direct ACE inhibition. This unique poly-pharmacology makes it indispensable for cardiovascular and autonomic pharmacology studies. Prazosin, tamsulosin, and 5-methylurapidil cannot substitute. Choose BMY 7378 for definitive α1D-mediated research and streamline your workflow with a single multi-target probe.

Molecular Formula C12H17N3O
Molecular Weight 219.28 g/mol
Cat. No. B7598985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclohexyl-3-pyridin-3-ylurea
Molecular FormulaC12H17N3O
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)NC2=CN=CC=C2
InChIInChI=1S/C12H17N3O/c16-12(14-10-5-2-1-3-6-10)15-11-7-4-8-13-9-11/h4,7-10H,1-3,5-6H2,(H2,14,15,16)
InChIKeyHXUVJFGSTOIWDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>32.9 [ug/mL] (The mean of the results at pH 7.4)

1-Cyclohexyl-3-pyridin-3-ylurea (BMY 7378): A Differentiated, Multi-Target α₁-Adrenoceptor Antagonist for Cardiovascular Research Procurement


1-Cyclohexyl-3-pyridin-3-ylurea, most frequently cited as BMY 7378, is a synthetic urea-derivative that functions as a multi‑target pharmacological ligand. It was first described as a 5‑HT₁A receptor partial agonist but was subsequently shown to be the defining small‑molecule antagonist selective for the α₁D‑adrenoceptor subtype (pKᵢ = 9.4 at cloned human α₁d receptors) with >100‑fold selectivity over α₁A‑ and α₁B‑adrenoceptors [1]. More recent investigations have identified two additional, mechanistically distinct activities: (i) preferential antagonism of α₂C‑adrenoceptors (pKᵢ = 6.54, 10‑fold over other α₂ subtypes) [2], and (ii) direct inhibition of angiotensin‑converting enzyme (ACE; IC₅₀ = 136 μM) [3]. This unique poly‑pharmacology, combining exquisite α₁D‑over‑α₁A/₁B selectivity with α₂C‑ and ACE‑directed effects, is not replicated by any single alternative α₁‑adrenoceptor ligand, making BMY 7378 an essential chemical probe for mechanistic cardiovascular and autonomic pharmacology studies.

Why Prazosin, Tamsulosin, or 5‑Methylurapidil Cannot Substitute for 1‑Cyclohexyl‑3‑pyridin‑3‑ylurea in α₁‑Adrenoceptor Subtype Research


The three α₁‑adrenoceptor subtypes (α₁A, α₁B, α₁D) differ markedly in their tissue distribution, signalling, and (patho)physiological roles, necessitating subtype‑selective pharmacological tools. Generic α₁‑antagonists such as prazosin exhibit near‑equivalent affinity for α₁A, α₁B, and α₁D subtypes (human pKᵢ ≈ 9.4, 9.3, and 9.6, respectively) [1]. Tamsulosin, while displaying high affinity for α₁A and α₁D, does not discriminate between them (pKᵢ ≈ 10.4 and 9.9, respectively) [2]. 5‑Methylurapidil is preferential for α₁A over α₁D, a selectivity profile opposite to that of BMY 7378 [3]. None of these clinically used agents possesses the additional α₂C‑adrenoceptor or ACE‑inhibitory activities documented for BMY 7378 [4][5]. Consequently, employing any of these alternatives in experiments designed to isolate α₁D‑mediated responses—or to exploit BMY 7378’s poly‑pharmacology—will produce qualitatively and quantitatively different results, rendering procurement of authentic BMY 7378 indispensable.

Quantitative Differentiation Evidence for 1‑Cyclohexyl‑3‑pyridin‑3‑ylurea (BMY 7378) Versus Closest Comparators


α₁D‑Adrenoceptor Binding Selectivity: BMY 7378 Displays a Unique Affinity Rank‑Order Relative to Prazosin and 5‑Methylurapidil

In competition radioligand‑binding assays using cloned human α₁‑adrenoceptor subtypes, BMY 7378 exhibits a selectivity profile that is inverted relative to the α₁A‑preferential antagonist 5‑methylurapidil (5‑MU) and distinct from the non‑selective profile of prazosin. BMY 7378 binds with sub‑nanomolar affinity to α₁D (pKᵢ = 9.4), while its affinity for α₁A (pKᵢ = 6.6) and α₁B (pKᵢ = 7.2) is 100‑ to 600‑fold lower [1]. In contrast, prazosin shows near‑equivalent high affinity at all three subtypes (human pKᵢ: α₁A = 9.4, α₁B = 9.3, α₁D = 9.6) [2], and 5‑MU shows a reversed selectivity pattern, being most potent at α₁A (pKᵢ ≈ 8.6–9.0) and substantially weaker at α₁D [3]. This differential rank‑order is critical for experiments aiming to pharmacologically isolate α₁D‑mediated signalling.

α₁D-adrenoceptor binding selectivity prazosin 5-methylurapidil pKi

Functional Potency in Rat Aorta: BMY 7378 Is ~100‑Fold More Potent Than Yohimbine and 5‑Methylurapidil at Antagonizing α₁D‑Mediated Contraction

In the rat isolated thoracic aorta—a prototypical α₁D‑adrenoceptor bioassay—BMY 7378 produces a pA₂ of 8.67 against noradrenaline‑induced contraction, reflecting high functional potency at native α₁D receptors [1]. By direct comparison, the non‑selective α₂‑antagonist yohimbine yields a pA₂ of only 6.62 in the same preparation, making BMY 7378 approximately 100‑fold more potent [1]. Similarly, in monocrotaline‑treated rat aorta, BMY 7378 achieves a pA₂ of 8.06, whereas the α₁A‑selective antagonist 5‑methylurapidil (5‑MU) is substantially less effective (pA₂ = 7.31) [2]. This quantitative functional advantage confirms that BMY 7378 is the preferred antagonist for blocking α₁D‑mediated vascular contraction.

rat aorta functional antagonism pA₂ yohimbine 5-methylurapidil

α₂C‑Adrenoceptor Selectivity: BMY 7378 Offers a 10‑Fold Window Over Other α₂ Subtypes, Unlike Yohimbine

Beyond its α₁D‑selectivity, BMY 7378 is the only commercially available antagonist that combines α₁D‑selectivity with measurable α₂C‑adrenoceptor preference. In ligand‑binding studies, BMY 7378 shows 10‑fold selectivity for α₂C‑adrenoceptors (pKᵢ = 6.54) over other α₂‑adrenoceptor subtypes [1]. In functional experiments using human saphenous vein (α₂C‑adrenoceptor model), BMY 7378 achieves a pA₂ of 6.48, approximately 10‑fold lower potency than yohimbine (pA₂ = 7.56) at this receptor [1]. However, yohimbine is non‑selective across α₂ subtypes and also lacks α₁D‑selectivity, making BMY 7378 the preferred tool when simultaneous α₁D‑ and α₂C‑adrenoceptor blockade—without substantial α₂A/α₂B antagonism—is desired.

α₂C-adrenoceptor selectivity yohimbine pKi saphenous vein

Angiotensin‑Converting Enzyme (ACE) Inhibition: BMY 7378 Possesses a Secondary Mechanism Absent in Classical α₁‑Antagonists

A 2025 study identified BMY 7378 as a direct angiotensin‑converting enzyme (ACE) inhibitor, a property not shared by prazosin, tamsulosin, 5‑MU, or yohimbine. In vitro, BMY 7378 inhibited ACE with an IC₅₀ of 136 μM [1]. While this potency is substantially lower than that of the clinical ACE inhibitor captopril (IC₅₀ typically 1–5 nM) [2], in vivo administration of BMY 7378 to spontaneously hypertensive rats (SHR) produced an 8.5‑fold greater increase in cardiac ACE protein expression relative to captopril, suggesting a distinct modulatory effect on the renin‑angiotensin system [1]. This dual α₁D‑antagonism/ACE‑inhibitory profile offers a unique pharmacological tool for dissecting the interplay between adrenergic and renin‑angiotensin pathways in hypertension and cardiac hypertrophy models.

ACE inhibition dual mechanism captopril IC₅₀ spontaneously hypertensive rat

Tissue‑Selective α₁D‑Adrenoceptor Blockade: BMY 7378 Discriminates Aorta from Myocardium with >1,000‑Fold Differential Potency Relative to 5‑Methylurapidil

BMY 7378 exhibits marked tissue‑dependent potency that reflects α₁D‑adrenoceptor expression patterns. In radioligand‑binding studies, BMY 7378 is approximately 1,000‑fold less potent (pKᵢ = 6.63) than 5‑methylurapidil (pKᵢ = 9.04) at inhibiting [³H]prazosin binding to neonatal rat right ventricular membranes—a tissue where α₁A‑adrenoceptors predominate [1]. Conversely, in adult rat aortic membranes, BMY 7378 displays high‑affinity binding (pKᵢ = 9.70) and potently antagonizes phenylephrine‑induced contraction (pKB = 9.05) [1]. This >1,000‑fold tissue‑specific dynamic range is not observed with non‑selective agents like prazosin and provides a powerful experimental tool for discriminating α₁D‑mediated from α₁A‑mediated responses in cardiovascular tissues.

tissue selectivity neonatal myocardium aorta 5-methylurapidil pKi

Highest‑Value Application Scenarios for 1‑Cyclohexyl‑3‑pyridin‑3‑ylurea (BMY 7378) Based on Quantitative Differentiation Evidence


Pharmacological Isolation of α₁D‑Adrenoceptor Signalling in Vascular Preparations

BMY 7378's >100‑fold selectivity for α₁D over α₁A/α₁B adrenoceptors (pKᵢ 9.4 vs. 6.6–7.2) [1] makes it the gold‑standard antagonist for experiments requiring clean isolation of α₁D‑mediated contractile responses in isolated blood vessels (e.g., rat aorta, where pA₂ = 8.67 [2]). Prazosin and 5‑methylurapidil cannot achieve this discrimination, as their selectivity profiles are either flat or α₁A‑biased. Procurement of BMY 7378 is therefore mandatory for any study aiming to attribute vascular contractile effects specifically to the α₁D subtype.

Simultaneous Investigation of α₁D‑ and α₂C‑Adrenoceptor Crosstalk in Autonomic Pharmacology

No other commercially available antagonist combines α₁D‑selectivity with a 10‑fold preference for α₂C over other α₂ subtypes (pKᵢ 6.54) [2]. This unique dual profile enables experiments designed to dissect the interplay between post‑junctional α₁D‑ and pre‑junctional α₂C‑adrenoceptors in sympathetically innervated tissues. Yohimbine, while more potent at α₂C, lacks α₁D‑selectivity and thus cannot substitute for BMY 7378 in these protocols.

Multi‑Mechanistic Cardiovascular Studies: Combined α₁D‑Blockade and ACE Modulation

The recent discovery that BMY 7378 directly inhibits ACE (IC₅₀ = 136 μM) and upregulates cardiac ACE expression 8.5‑fold relative to captopril in SHR [3] positions it as a unique tool for investigating the integrated control of blood pressure and cardiac remodelling by adrenergic and renin‑angiotensin systems. Classical α₁‑antagonists (prazosin, tamsulosin) lack this ACE‑directed activity, making BMY 7378 the only compound suitable for studies requiring simultaneous perturbation of both pathways with a single agent.

Tissue‑Specific Positive/Negative Control for α₁‑Adrenoceptor Subtype Discrimination

BMY 7378's >1,000‑fold potency differential between adult rat aorta (pKᵢ 9.70) and neonatal rat ventricle (pKᵢ 6.63) [4] allows it to serve as both a highly potent α₁D‑blocker in vascular assays and a functionally inert negative control in myocardial preparations where α₁A‑adrenoceptors dominate. This dual utility reduces the number of compounds required for rigorous pharmacological validation, streamlining experimental workflows and reducing procurement complexity.

Quote Request

Request a Quote for 1-Cyclohexyl-3-pyridin-3-ylurea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.